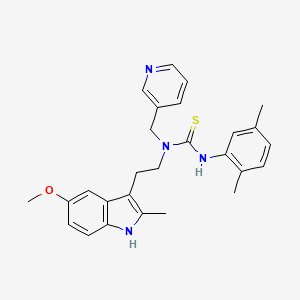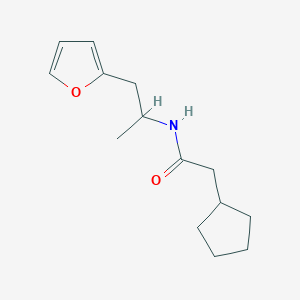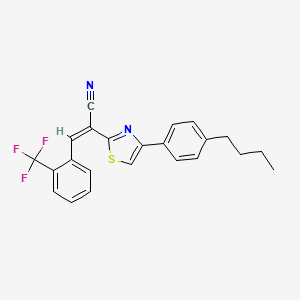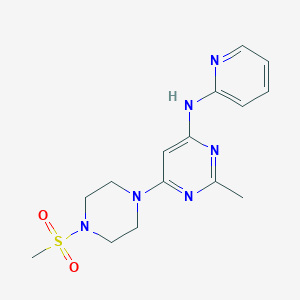
N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide, also known as CTB, is a small molecule that has been extensively studied for its potential therapeutic applications. CTB is a potent inhibitor of the protein-protein interaction between the transcription factor HIF-1α and its coactivator p300/CBP, which plays a key role in the regulation of cellular responses to hypoxia.
作用机制
The mechanism of action of N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide involves the inhibition of the protein-protein interaction between HIF-1α and p300/CBP. This interaction is critical for the activation of HIF-1α, which plays a key role in the cellular response to hypoxia. By blocking this interaction, N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide inhibits the transcriptional activity of HIF-1α and its downstream target genes, which are involved in angiogenesis, cell survival, and metabolism.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of tumor growth and metastasis, the protection against myocardial infarction, and the modulation of glucose metabolism. N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has also been shown to induce autophagy, a process that plays a key role in the cellular response to stress.
实验室实验的优点和局限性
One of the main advantages of N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide is its potent inhibitory activity against the HIF-1α/p300/CBP pathway, which makes it a promising therapeutic agent for hypoxia-related disorders. However, N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
For the research on N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of new therapeutic applications. N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has also been shown to have synergistic effects with other anticancer agents, which opens up new possibilities for combination therapies. Finally, the role of N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide in the modulation of autophagy and other cellular processes needs to be further explored.
合成方法
The synthesis of N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide involves several steps, including the formation of the thiolane ring, the introduction of the piperidine-1-sulfonyl group, and the attachment of the benzamide moiety. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has been extensively studied for its potential therapeutic applications in cancer, ischemic heart disease, and other hypoxia-related disorders. In cancer, N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has been shown to inhibit tumor growth and metastasis by blocking the HIF-1α/p300/CBP pathway. In ischemic heart disease, N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has been shown to protect against myocardial infarction by reducing hypoxia-induced apoptosis and inflammation.
属性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-14-5-6-15(17(22)20-18(12-19)7-10-25-13-18)11-16(14)26(23,24)21-8-3-2-4-9-21/h5-6,11H,2-4,7-10,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIWHTBQCVGVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2(CCSC2)C#N)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-fluorophenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2774642.png)
![2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2774643.png)
![3-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2774645.png)





![N-butyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2774655.png)

![Ethyl 1-((2-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2774658.png)

![2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2774660.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2774663.png)